methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1909319-67-0
VCID: VC11992794
InChI: InChI=1S/C7H10F2O2/c1-6(8,9)7(3-4-7)5(10)11-2/h3-4H2,1-2H3
SMILES: CC(C1(CC1)C(=O)OC)(F)F
Molecular Formula: C7H10F2O2
Molecular Weight: 164.15 g/mol

methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

CAS No.: 1909319-67-0

Cat. No.: VC11992794

Molecular Formula: C7H10F2O2

Molecular Weight: 164.15 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate - 1909319-67-0

Specification

CAS No. 1909319-67-0
Molecular Formula C7H10F2O2
Molecular Weight 164.15 g/mol
IUPAC Name methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C7H10F2O2/c1-6(8,9)7(3-4-7)5(10)11-2/h3-4H2,1-2H3
Standard InChI Key DMWOQQQHODSPBW-UHFFFAOYSA-N
SMILES CC(C1(CC1)C(=O)OC)(F)F
Canonical SMILES CC(C1(CC1)C(=O)OC)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate features a cyclopropane ring fused to a difluoroethyl group (CF2CH3-\text{CF}_2\text{CH}_3) and a methyl ester moiety (COOCH3-\text{COOCH}_3). The strained cyclopropane ring contributes to its reactivity, while the fluorine atoms enhance electronegativity and metabolic stability . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC7H10F2O2\text{C}_7\text{H}_{10}\text{F}_2\text{O}_2
Molecular Weight164.15 g/mol
SMILES NotationO=C(C1(C(F)(F)C)CC1)OC
InChI KeyDMWOQQQHODSPBW-UHFFFAOYSA-N
Physical StateLiquid at room temperature
Purity95%

The compound’s LogP value, estimated at 0.57 for structurally similar derivatives, suggests moderate lipophilicity, balancing solubility and membrane permeability . Its polar surface area (52 Ų) and hydrogen-bonding capacity (2 acceptors, 1 donor) further influence its pharmacokinetic profile .

Synthesis and Manufacturing

Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is synthesized via cyclopropanation reactions, often employing transition-metal catalysts or fluorinated precursors. A common strategy involves the [2+1] cycloaddition of difluoroethyl carbenes to α,β-unsaturated esters (Figure 1) . Alternative routes include:

  • Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the cyclopropane ring from diene precursors .

  • Fluorine Incorporation: Direct fluorination of cyclopropane intermediates using reagents like DAST\text{DAST} (diethylaminosulfur trifluoride) .

These methods yield the target compound with high regioselectivity, though enantioselective synthesis remains challenging due to the planar symmetry of the cyclopropane ring . Industrial-scale production requires optimization of reaction conditions (e.g., temperature, solvent) to minimize byproducts and enhance yield .

Applications in Medicinal Chemistry and Agrochemicals

The difluoroethyl group imparts enhanced metabolic stability and bioavailability, making this compound valuable in drug design. Key applications include:

Medicinal Chemistry

  • Bioisosteric Replacement: The CF2CH3-\text{CF}_2\text{CH}_3 group serves as a bioisostere for hydroxyl or methyl groups, improving drug-target interactions while resisting oxidative metabolism .

  • Protease Inhibitors: Cyclopropane derivatives are explored as inhibitors of viral proteases (e.g., HIV-1 protease) due to their conformational rigidity .

Agrochemicals

  • Herbicide Development: Fluorinated cyclopropanes disrupt plant enzyme systems, offering herbicidal activity with reduced environmental persistence .

Comparative Analysis with Related Compounds

Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate exhibits distinct properties compared to analogs (Table 2):

Compound NameMolecular FormulaSubstituentKey Difference
Methyl 1-(difluoromethyl)cyclopropane-1-carboxylateC6H8F2O2\text{C}_6\text{H}_8\text{F}_2\text{O}_2CF2H-\text{CF}_2\text{H}Smaller substituent, higher polarity
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylateC6H7F3O2\text{C}_6\text{H}_7\text{F}_3\text{O}_2CF3-\text{CF}_3Increased fluorination, enhanced electronegativity
Cyclopropanecarboxylic acid, 1-(difluoromethyl)-C5H6F2O2\text{C}_5\text{H}_6\text{F}_2\text{O}_2COOH-\text{COOH}Higher acidity, reduced ester stability

The difluoroethyl group in the target compound strikes a balance between lipophilicity and steric bulk, making it preferable for applications requiring moderate metabolic stability .

Future Research Directions

  • Enantioselective Synthesis: Developing chiral catalysts to access enantiopure forms for asymmetric catalysis .

  • Drug Delivery Systems: Exploring nanoparticle formulations to enhance bioavailability .

  • Green Chemistry: Optimizing solvent-free or catalytic processes to reduce environmental impact .

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